molecular formula C14H12N4O7S B2357332 Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate CAS No. 333779-29-6

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2357332
CAS No.: 333779-29-6
M. Wt: 380.33
InChI Key: ITYGLLAMXZBAJT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a thiazole ring substituted with a dinitrobenzamido group and an ethyl ester

Preparation Methods

The synthesis of Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dinitrobenzamido group and the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .

Scientific Research Applications

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, influencing the compound’s activity .

Comparison with Similar Compounds

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by detailed research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₄N₄O₄S
  • Molecular Weight : 342.35 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activity. In a study involving various thiazole derivatives, it was found that certain compounds displayed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . this compound is hypothesized to share similar properties due to its structural similarities with other active thiazole derivatives.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable investigation evaluated the anticancer effects of various thiazole compounds against multiple tumor cell lines. The results demonstrated that certain derivatives exhibited broad-spectrum anticancer activity, with some showing efficacy against up to 29 out of 60 tested cancer cell lines . this compound may contribute to this profile due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antibacterial Efficacy
    • A study synthesized several thiazole derivatives and tested their antibacterial activities. Among these, compounds similar to this compound showed potent activity against Staphylococcus aureus, comparable to standard antibiotics like ampicillin .
  • In Vitro Anticancer Studies
    • In vitro assays revealed that certain thiazole derivatives possess the ability to inhibit tumor cell growth effectively. For instance, compound 9b from the same family demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .
  • Mechanism of Action
    • The mechanism through which thiazole derivatives exert their biological effects often involves the disruption of cellular processes such as DNA replication and protein synthesis. This is particularly relevant in their application as both antimicrobial and anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant bactericidal activity
AnticancerVarious tumor cell linesBroad-spectrum cytotoxicity
AntifungalCandida albicansModerate antifungal activity

Properties

IUPAC Name

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7S/c1-3-25-13(20)11-7(2)15-14(26-11)16-12(19)9-5-4-8(17(21)22)6-10(9)18(23)24/h4-6H,3H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGLLAMXZBAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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